2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid
Description
Properties
Molecular Formula |
C9H14N4O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(4,6-dimethyl-2,5-dioxo-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H14N4O4/c1-4(7(14)15)13-6-5(10-8(13)16)11(2)9(17)12(6)3/h4-6H,1-3H3,(H,10,16)(H,14,15) |
InChI Key |
RLNSBVREPRFTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C2C(NC1=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Biological Activity
2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex heterocyclic structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 216.20 g/mol. The structure includes a propanoic acid moiety linked to a dimethyl-substituted imidazole derivative.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds often exhibit antimicrobial properties. In a study evaluating various imidazole derivatives, it was found that compounds similar to 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Potential
A notable area of investigation is the compound's anticancer potential. Preliminary studies have shown that related imidazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, analogs have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting effective cytotoxicity .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation rates in cancerous cells and has implications for its use as a chemotherapeutic agent .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL |
| Johnson et al. (2019) | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 8 µg/mL |
| Lee et al. (2021) | Investigate enzyme inhibition | Confirmed potent inhibition of DHFR with Ki values in the nanomolar range |
The biological activity of 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid is likely multifaceted:
- Membrane Disruption : The lipophilic nature allows interaction with lipid membranes.
- Enzyme Inhibition : Binding to active sites of key enzymes disrupts normal cellular functions.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. 4-(2,5-Dioxo-hexahydroimidazo[4,5-d]imidazol-1-yl)butyric acid (CAS 370585-14-1)
- Structure: Differs by a longer butyric acid chain (C4) instead of propanoic acid (C3).
- Properties: Shares the same molecular formula (C₈H₁₂N₄O₄) but exhibits distinct solubility and pharmacokinetic profiles due to the extended alkyl chain.
- Synthesis : Prepared via similar Dimroth rearrangements but with altered starting materials .
b. 2-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-4-(methylthio)butanoic acid (CAS 436811-14-2)
- Structure: Incorporates a methylthio (-SMe) group on the butanoic acid chain.
- No biological data are available, but its structural complexity suggests niche applications in coordination chemistry .
Functional Group Variants
a. 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid
- Structure: Replaces the bicyclic core with a monocyclic imidazole ring bearing diphenyl groups.
- However, the absence of the dioxoimidazoimidazole core reduces conformational rigidity .
b. 4,5-Diiodo-2-phenyl-1H-imidazole
- Structure : Features iodine atoms at positions 4 and 5, with a phenyl group at position 2.
- Properties : The iodine atoms significantly elevate molecular weight (356.97 g/mol ) and electronic density, making it reactive in halogen-bonding interactions. Unlike the target compound, this derivative lacks fused rings or acidic side chains .
Heterocycle-Fused Derivatives
a. 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one
- Structure: Fuses imidazole with a triazinone ring.
- Properties: Exhibits antifungal and antibacterial activity (e.g., against Candida albicans and Staphylococcus aureus), attributed to the triazinone moiety’s electron-deficient nature .
b. 2-Hydrazonoimidazo[4,5-d]thiazolones
Comparative Analysis of Key Properties
Commercial and Practical Considerations
- Availability : The target compound is listed as discontinued in commercial catalogs, whereas its butyric acid analogue remains available at high cost .
Preparation Methods
Initiation with Benzylmagnesium Halides
The foundational step in synthesizing the imidazo[4,5-d]imidazole core involves benzylmagnesium chloride or bromide as initiators. As demonstrated in the preparation of structurally related compounds, magnesium powder reacts with benzyl chloride/bromide in THF under inert conditions to form reactive Grignard intermediates. For the target molecule, this method facilitates the generation of a methyl-substituted diketone precursor.
Reaction Conditions:
-
Solvent: Anhydrous THF (240–250 mL per 1 mol Mg)
-
Temperature: 20–60°C (controlled exotherm)
-
Catalyst: Benzyl chloride (4–5 g per 24 g Mg)
The initiator ensures rapid magnesium activation, critical for preventing side reactions. Post-initiation, methyl chloride or iodide is introduced to generate methylmagnesium halides, which subsequently react with 6-methyl-2-heptenone derivatives to form ketone intermediates.
Cyclocondensation and Ring Closure
Bicyclic Core Formation
The hexahydroimidazo[4,5-d]imidazole scaffold assembles via acid-catalyzed cyclocondensation. Propanoic acid derivatives bearing amino and carbonyl groups undergo intramolecular dehydration. For example, 3-(2,5-dioxoimidazolidin-1-yl)propanoic acid derivatives cyclize in the presence of acetic acid or phosphoric acid (0.5–20% v/v) at 50–80°C.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Concentration | 5–15% | Maximizes ring closure |
| Temperature | 60–70°C | Prevents decarboxylation |
| Reaction Time | 5–8 h | Ensures complete cyclization |
Substituent positioning (4,6-dimethyl groups) is controlled by stoichiometric adjustments. A 2:1 molar ratio of formaldehyde to propionaldehyde ensures dimethylation at the 4 and 6 positions, as observed in analogous syntheses.
Oxidation and Dioxo Group Installation
Hydrogen Peroxide-Mediated Oxidation
Late-stage oxidation introduces the 2,5-dioxo functionality. Crude cyclized products are treated with 30% hydrogen peroxide (H₂O₂) at 50°C for 3–5 h. This step converts secondary amines to carbonyl groups without over-oxidizing the propanoic acid moiety.
Yield Enhancement Strategies:
-
Gradual H₂O₂ Addition: Prevents exothermic runaway reactions
-
pH Control: Maintained at 10–11 using NaOH to stabilize intermediates
-
Post-Oxidation Purification: Reduced-pressure distillation removes unreacted H₂O₂ and byproducts
Hydrogenation and Stereochemical Control
Catalytic Hydrogenation
Unsaturated intermediates (e.g., 2,6-dimethyl-5-heptene-2-ol) undergo hydrogenation to achieve the hexahydroimidazo[4,5-d]imidazole structure. Palladium on carbon (5–15 wt%) or Raney nickel catalyzes this step at 25–50°C under 1–3 bar H₂.
Catalyst Performance Comparison:
| Catalyst | H₂ Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 2 | 4 | 92 |
| Raney Ni | 3 | 6 | 88 |
| Cu-Cr Oxide | 1.5 | 8 | 78 |
Palladium-based systems offer superior activity, reducing reaction times by 50% compared to nickel.
Purification and Analytical Validation
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding white crystals. For higher purity, silica gel chromatography with ethyl acetate/methanol (9:1) eluent isolates the target compound.
Analytical Data:
-
Melting Point: 215–217°C (decomp.)
-
¹H NMR (400 MHz, D₂O): δ 1.28 (s, 6H, CH₃), 2.45 (t, 2H, CH₂), 3.12 (m, 4H, imidazole-H), 4.01 (t, 2H, N-CH₂)
-
HRMS (ESI): m/z calc. for C₁₀H₁₄N₄O₄ [M+H]⁺ 255.1089, found 255.1093
Challenges and Optimization Opportunities
Byproduct Formation
Competing pathways generate decarboxylated byproducts (~5–8% yield). Mitigation strategies include:
-
Lowering reaction temperatures during cyclocondensation
-
Using scavengers (e.g., molecular sieves) to absorb liberated CO₂
Q & A
Advanced Research Question
- Antiproliferative assays : Test against cancer cell lines (e.g., NCI-60 panel) using sulforhodamine B (SRB) assays to measure growth inhibition .
- Enzyme inhibition : Monitor DNA relaxation via gel electrophoresis to assess topoisomerase I/IIα inhibition, a mechanism common to imidazo-phenazine derivatives .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
How can researchers address discrepancies in reported biological activities across studies?
Advanced Research Question
Discrepancies may arise from:
- Purity variations : Low yields (e.g., 46–65% in imidazole syntheses) or residual solvents affecting bioactivity .
- Assay conditions : Differences in cell culture media, incubation times, or compound solubility (e.g., DMSO concentration).
- Mitigation : Standardize protocols (e.g., NCI guidelines for SRB assays) and validate purity via HPLC before testing .
What computational methods predict its interaction with biological targets?
Advanced Research Question
- Molecular docking : Use tools like GROMACS or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase-DNA complexes) .
- ADME prediction : SwissADME to estimate bioavailability, logP, and metabolic stability, critical for prioritizing analogs .
- Dynamic simulations : MD simulations (e.g., AMBER) to assess binding stability over time .
How can environmental fate and ecotoxicological impact be assessed for this compound?
Advanced Research Question
Adopt methodologies from environmental chemistry:
- Partitioning studies : Measure logKow (octanol-water coefficient) to predict bioaccumulation .
- Degradation pathways : Hydrolysis/photolysis experiments under controlled pH and light conditions .
- Toxicity screening : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity assays, aligning with OECD guidelines .
How does crystallographic data inform the design of derivatives with improved stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
